CID 78063886
Description
No information about the chemical structure, properties, or applications of CID 78063886 is available in the provided evidence. In PubChem, a CID is a unique numerical identifier assigned to chemical compounds, enabling researchers to access standardized data such as molecular formulas, structural information, and biological activity . Without access to PubChem or additional sources, a detailed introduction to this compound cannot be provided here.
Properties
Molecular Formula |
Al9Fe2 |
|---|---|
Molecular Weight |
354.52 g/mol |
InChI |
InChI=1S/9Al.2Fe |
InChI Key |
ZIJSNRNIMUXNFS-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Fe].[Fe] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 78063886 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like sodium dichromate, reducing agents such as hydrogen gas, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
CID 78063886 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may serve as a probe or tool for studying biological processes. In medicine, it could be investigated for its potential therapeutic effects. In industry, it might be utilized in the production of materials or chemicals with specific properties.
Mechanism of Action
The mechanism of action of CID 78063886 involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Example 1: Inhibitors and Substrates in Mass Spectrometry ()
- Taurocholic Acid (CID 6675) and DHEAS (CID 12594) were compared structurally and functionally as substrates for enzymes. Their collision cross-section (CCS) values and 3D overlays were analyzed to understand binding specificity .
- Betulin (CID 72326) and Betulinic Acid (CID 64971) were studied as inhibitors, with structural modifications (e.g., hydroxylation) influencing potency .
Example 2: Bioactive Compounds in Hibiscus sabdariffa ()
- Gallic Acid (CID 370) and Chlorogenic Acid (CID 1794427) were compared based on their antioxidant properties and pharmacokinetic profiles. Structural differences (e.g., phenolic groups) correlated with bioavailability and bioactivity .
Example 3: Oscillatoxin Derivatives ()
- Oscillatoxin D (CID 101283546) and 30-Methyl-Oscillatoxin D (CID 185389) were analyzed for structural variations (e.g., methyl group addition) and their impact on cytotoxicity .
Proposed Framework for Comparing CID 78063886
If data were available, a comparison might include:
| Parameter | This compound | Analog 1 (CID X) | Analog 2 (CID Y) |
|---|---|---|---|
| Molecular Formula | Not Available | C₁₀H₁₄O₃ | C₁₂H₁₈N₂O₄ |
| Molecular Weight (Da) | Not Available | 182.22 | 278.28 |
| Biological Activity | Not Available | Enzyme Inhibition | Antioxidant |
| Key Functional Groups | Not Available | Hydroxyl, Carboxyl | Amine, Ester |
| Pharmacokinetic Data | Not Available | t₁/₂ = 4.2 h | t₁/₂ = 12.1 h |
Research Findings and Limitations
The absence of this compound in the provided evidence highlights a critical limitation. For example:
- Mass Spectrometry Studies: Collision-induced dissociation (CID) parameters (e.g., voltage, charge state) are often compound-specific, as seen in oligonucleotide analysis () .
- Structural Analogues : Comparisons typically rely on PubChem’s "Similar Compounds" tool, which uses Tanimoto coefficients to assess structural similarity . This tool could identify analogs like 3-O-Caffeoyl Betulin (CID 10153267) or Epigallocatechin Gallate (CID 65064) for functional comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
